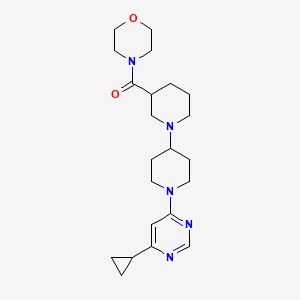![molecular formula C22H22BrFN2O4 B5324332 N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine, also known as BFA-Leu, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is a derivative of Leucine, an essential amino acid, and has been synthesized using various methods. The purpose of
Mecanismo De Acción
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine inhibits the activity of ARF by binding to its nucleotide-binding site and preventing the exchange of GDP for GTP. This prevents the activation of ARF and disrupts the normal functioning of the Golgi apparatus. The redistribution of Golgi proteins to the endoplasmic reticulum leads to the accumulation of vesicles and the disruption of membrane transport.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the disruption of protein trafficking and the inhibition of cell growth. This compound has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in lab experiments is its potency and specificity. This compound is a potent inhibitor of ARF and has been shown to disrupt the Golgi apparatus at low concentrations. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells.
Direcciones Futuras
There are several future directions for the use of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in scientific research. One potential application is the study of the role of the Golgi apparatus in neurodegenerative diseases. The Golgi apparatus has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound could be used to study the dynamics of protein trafficking in these diseases and to develop new therapeutic strategies.
Conclusion:
In conclusion, this compound is a synthetic peptide that has significant potential in scientific research. Its potency and specificity make it a valuable tool for the study of protein trafficking and membrane transport. While there are limitations to its use, the future directions for the application of this compound in research are promising.
Métodos De Síntesis
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine involves the condensation of 4-bromobenzoyl chloride with N-(tert-butoxycarbonyl)-L-leucine followed by the addition of 4-fluorophenylacrylic acid. The resulting product is then deprotected to yield this compound. The purity of the final product can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine has been used in various scientific research applications, including the study of protein trafficking, membrane transport, and endocytosis. This compound is a potent inhibitor of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicular trafficking. By inhibiting ARF, this compound disrupts the Golgi apparatus and causes the redistribution of Golgi proteins to the endoplasmic reticulum. This effect has been utilized to study the dynamics of protein trafficking and the role of the Golgi apparatus in cellular processes.
Propiedades
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN2O4/c1-13(2)11-19(22(29)30)26-21(28)18(12-14-3-9-17(24)10-4-14)25-20(27)15-5-7-16(23)8-6-15/h3-10,12-13,19H,11H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBPJKWVAABOCZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)

![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)

![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5324317.png)

![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![8-[(2-methyl-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5324345.png)